Dimethoxy Dienogest
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Overview
Description
Dimethoxy Dienogest is a synthetic derivative of dienogest, a progestin medication primarily used in hormonal contraceptives and the treatment of gynecological conditions such as endometriosis. It is characterized by its unique chemical structure, which includes two methoxy groups attached to the dienogest molecule. This modification enhances its pharmacological properties, making it a valuable compound in medical and scientific research.
Mechanism of Action
Target of Action
Dimethoxy Dienogest, also known as Dienogest, is a synthetic progestin that primarily targets the progesterone receptor (PR) . The PR plays a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .
Mode of Action
Dienogest acts as an agonist at the progesterone receptor (PR) . It has a weak affinity for the PR that is comparable to that of progesterone but exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also promotes antiproliferative, immunologic, and antiangiogenic effects on endometrial cells .
Biochemical Pathways
Dienogest influences several biochemical pathways. It enhances endoplasmic reticulum (ER) stress induction in endometriotic stromal cells, affecting apoptosis, proliferation, and invasiveness via CHOP upregulation . Specifically, dienogest-induced ER stress increases CHOP expression by activating both the PERK/elF2α/ATF4 and IRE1/TRAF2/ASK1/JNK signaling pathways .
Pharmacokinetics
It also has a high oral bioavailability of more than 90% . The ratio of renal elimination to fecal elimination of dienogest is 3:1, where dienogest is predominantly excreted in the form of inactive metabolites . Most of the orally administered drug is excreted in the urine within the first 24 hours of ingestion .
Result of Action
Dienogest treatment leads to increased apoptosis, decreased proliferation, and invasiveness of endometriotic stromal cells . It also upregulates the induction of ER stress . These changes in apoptosis, proliferation, and invasiveness are reversed by the ER stress inhibitor salubrinal .
Action Environment
Environmental factors can influence the action of Dienogest. For instance, light exposure can lead to the photolysis of Dienogest, forming complex photoproduct mixtures . Identified products include three photohydrates that account for approximately 80% of the converted mass at pH 7 and revert back to parent Dienogest in the absence of light . This suggests that Dienogest will undergo complete and facile photolytic transformation in sunlit surface water, yet exhibit greater environmental persistence than might be anticipated by inspection of kinetic rates .
Biochemical Analysis
Biochemical Properties
Dimethoxy Dienogest interacts with various enzymes and proteins. It exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also mediates an antiandrogenic effect .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of human endometrial stromal cells in vitro . It also has inhibitory effects on carcinogenesis of breast cells by suppressing specific biologic changes treated by estradiol .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is an orally-active semisynthetic progestogen which also possesses the properties of 17α-hydroxyprogesterone . It is a derivative of 19-nortestosterone and has antiandrogenic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in vitro treatment of MCF7 cells led to an increased cell viability by estradiol alone and decreased by both estradiol and this compound after 24 and 48-hour culture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxy Dienogest typically involves the reaction of 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene with perchloric acid. The reaction is carried out in the presence of solvents such as acetonitrile, acetic acid, ethyl acetate, and others. The process involves deprotection of the ketal group to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process includes purification steps such as crystallization from a mixture of dimethylformamide and water to ensure the final product is substantially free of impurities .
Chemical Reactions Analysis
Types of Reactions: Dimethoxy Dienogest undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Dimethoxy Dienogest has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of synthetic routes and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: this compound is investigated for its potential therapeutic uses in treating conditions like endometriosis and hormonal imbalances.
Industry: The compound is utilized in the development of new pharmaceuticals and hormonal therapies .
Comparison with Similar Compounds
Norethindrone: Similar in structure but contains an ethinyl group instead of a cyanomethyl group at carbon 17.
Levonorgestrel: Another progestin with different pharmacological properties.
Medroxyprogesterone Acetate: Used in hormone therapy but has a different chemical structure and effects.
Uniqueness: Dimethoxy Dienogest is unique due to its specific chemical modifications, which enhance its progestagenic and antiandrogenic effects. This makes it particularly effective in treating conditions like endometriosis and hormonal imbalances, with fewer side effects compared to other progestins .
Properties
IUPAC Name |
2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19-,20+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQICJYXLKNOT-MXEMCNAFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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